molecular formula C25H30N2OS B12750862 S-((2-Cinnamoylamino)phenyl)thiolupine CAS No. 156171-18-5

S-((2-Cinnamoylamino)phenyl)thiolupine

Cat. No.: B12750862
CAS No.: 156171-18-5
M. Wt: 406.6 g/mol
InChI Key: NVSXZFKLUNAEBV-YKBCBSFJSA-N
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Description

S-((2-Cinnamoylamino)phenyl)thiolupine: is a complex organic compound that features a thiolupine core with a cinnamoylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-((2-Cinnamoylamino)phenyl)thiolupine typically involves multiple steps. One common method starts with the preparation of the cinnamoylamino intermediate, which is then reacted with a thiolupine derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps. Advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: S-((2-Cinnamoylamino)phenyl)thiolupine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-((2-Cinnamoylamino)phenyl)thiolupine is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development .

Medicine: this compound has shown promise in preclinical studies as an anti-inflammatory agent. Its mechanism of action involves the inhibition of key enzymes involved in the inflammatory response .

Industry: In the industrial sector, this compound is explored for its use in the development of new materials with enhanced properties, such as increased thermal stability and conductivity .

Mechanism of Action

The mechanism of action of S-((2-Cinnamoylamino)phenyl)thiolupine involves its interaction with specific molecular targets, such as enzymes and receptors. The cinnamoylamino group is believed to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Uniqueness: S-((2-Cinnamoylamino)phenyl)thiolupine is unique due to its combination of a thiolupine core and a cinnamoylamino group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

156171-18-5

Molecular Formula

C25H30N2OS

Molecular Weight

406.6 g/mol

IUPAC Name

(E)-N-[2-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C25H30N2OS/c28-25(16-15-20-9-2-1-3-10-20)26-22-12-4-5-14-24(22)29-19-21-11-8-18-27-17-7-6-13-23(21)27/h1-5,9-10,12,14-16,21,23H,6-8,11,13,17-19H2,(H,26,28)/b16-15+/t21-,23+/m0/s1

InChI Key

NVSXZFKLUNAEBV-YKBCBSFJSA-N

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CSC3=CC=CC=C3NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

C1CCN2CCCC(C2C1)CSC3=CC=CC=C3NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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